Isohyenanchin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex molecules like Isohyenanchin often involves intricate chemical processes. For instance, Hunter (1992) detailed the synthesis of a [2]-catenane, a structurally complex molecule, through a supramolecular self-assembly process, highlighting the sophisticated methods used in synthetic chemistry (Hunter, 1992).

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using advanced techniques like NMR spectroscopy and X-ray crystallography. The study by Fuller et al. (2005) on a [2]catenate structure using palladium as a template provides insights into the detailed structural analysis of complex molecules (Fuller et al., 2005).

Chemical Reactions and Properties

Chemical reactions and properties of this compound can be diverse. For example, Keating and Armstrong (1996) discussed the postcondensation modifications of Ugi four-component condensation products, showcasing the variety of reactions such compounds can undergo (Keating & Armstrong, 1996).

Physical Properties Analysis

The physical properties of this compound would likely involve its stability, solubility, and crystalline structure. Research similar to that of Zhang, Daniliuc, and Studer (2014) on the synthesis of 6-phosphorylated phenanthridines offers an example of how the physical properties of complex molecules are analyzed (Zhang, Daniliuc, & Studer, 2014).

Chemical Properties Analysis

The chemical properties include reactivity, the potential for various chemical transformations, and interaction with other chemical entities. Research by Liu et al. (2014) on the synthesis of 6-acyl phenanthridines is an example of exploring the chemical properties and reactivity of complex organic molecules (Liu et al., 2014).

Scientific Research Applications

Isohyenanchin Isolation and Structure Elucidation :

- This compound, along with two new picrotoxane-type sesquiterpene lactones (picrodendrins C and D), was isolated from the barks of Indonesian Picrodendron baccatum. The structure of this compound was elucidated using spectroscopic data and X-ray structure analysis (Ohmoto et al., 1989).

Pharmacological Applications :

- The studies on this compound's pharmacological properties seem limited, with no direct research focusing exclusively on this compound. However, similar compounds such as isorhynchophylline have been extensively studied for their potential anti-cancer, neuroprotective, and cardiovascular effects. For example, isorhynchophylline has been found to induce apoptotic and anti-metastatic effects in human hepatocellular carcinoma cells by modulating various cell signaling cascades (Lee et al., 2017). Another study showed that isorhynchophylline exhibits protective effects against cardiac arrhythmias in rats and guinea pigs (Gan et al., 2011).

Potential for Further Research :

- Given the limited direct research on this compound, there's potential for further exploration of its pharmacological properties and applications. The existing research on structurally similar compounds provides a foundation for hypothesizing possible effects and applications of this compound, but specific studies are required for conclusive evidence.

Mechanism of Action

Target of Action

Isohyenanchin, also known as Hydroxycoriatin, primarily targets RDLac homo-oligomers . These are a type of ion channel that plays a crucial role in the nervous system. Additionally, this compound is a weak antagonist of ionotropic GABA receptors , which are critical for inhibitory neurotransmission in the central nervous system.

Mode of Action

As an antagonist, this compound binds to its targets (RDLac homo-oligomers and ionotropic GABA receptors) and inhibits their normal function . This inhibition can lead to changes in the electrical activity of neurons, potentially affecting various neurological processes.

Pharmacokinetics

Like many other compounds, its bioavailability would be influenced by factors such as its absorption in the digestive tract, distribution throughout the body, metabolic stability, and rate of excretion .

Result of Action

The molecular and cellular effects of this compound’s action would be primarily related to its inhibition of RDLac homo-oligomers and ionotropic GABA receptors . This could lead to changes in neuronal activity and potentially affect various neurological processes.

Biochemical Analysis

Biochemical Properties

Isohyenanchin plays a significant role in biochemical reactions as an antagonist of ionotropic GABA receptors and RDLac homo-oligomers . It interacts with these receptors by binding to their active sites, thereby inhibiting their function. This interaction is crucial in modulating neuronal signaling pathways. This compound’s weak antagonistic effect on GABA receptors suggests it may influence neurotransmission and neuronal excitability .

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to antagonize currents induced by GABA in Drosophila GABA receptors, indicating its role in modulating neuronal activity . This compound influences cell signaling pathways by inhibiting GABA receptor activity, which can affect gene expression and cellular metabolism. This compound’s impact on neuronal cells highlights its potential in altering neurotransmission and cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with ionotropic GABA receptors and RDLac homo-oligomers . By binding to these receptors, this compound inhibits their activity, leading to a decrease in GABA-mediated signaling. This inhibition can result in changes in gene expression and enzyme activity, ultimately affecting cellular function. This compound’s ability to modulate receptor activity at the molecular level underscores its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained inhibition of GABA receptors, potentially altering cellular responses and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits mild antagonistic effects on GABA receptors, while higher doses can lead to more pronounced inhibition . Threshold effects have been observed, where a certain dosage is required to achieve significant receptor inhibition. At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It affects metabolic flux by modulating enzyme activity and metabolite levels . This compound’s interactions with metabolic enzymes can influence the synthesis and degradation of other biomolecules, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, where it can exert its biochemical effects. This compound’s distribution within tissues is crucial for its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function can vary depending on its localization within the cell. Understanding this compound’s subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

properties

IUPAC Name |

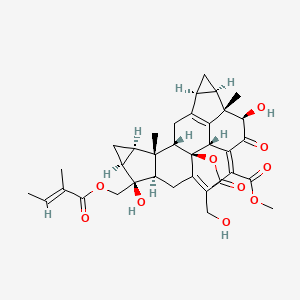

(1S,2R,3S,5R,6R,7R,8S,9R,12S)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O7/c1-12(2,18)5-6-11(17)21-7(5)8(16)13(3)14(4-20-14)9-10(22-9)15(6,13)19/h5-10,16,18-19H,4H2,1-3H3/t5-,6+,7+,8+,9+,10-,13-,14+,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLYIEOSKVYJIP-XIWURNNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C3C(C(C1(C4C(C25CO5)O4)O)C(=O)O3)C(C)(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@H]3[C@H]([C@@H]([C@@]1([C@@H]4[C@H]([C@]25CO5)O4)O)C(=O)O3)C(C)(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does Isohyenanchin interact with its target and what are the downstream effects?

A1: this compound acts as an antagonist of ionotropic GABA receptors. [, ] Specifically, it inhibits the binding of [35S]‐tert‐butylbicyclophosphorothionate (TBPS) to rat GABAA receptors. [] Electrophysiological studies using two-electrode voltage-clamp on Xenopus oocytes expressing Drosophila GABA receptor subunits (RDLac) demonstrated that this compound dose-dependently antagonizes GABA-induced currents. [] This antagonistic action disrupts the normal inhibitory neurotransmission mediated by GABA receptors.

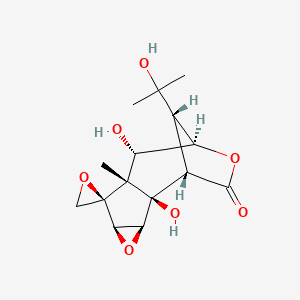

Q2: How does the structure of this compound compare to other related compounds and how does this affect its potency on GABA receptors?

A2: this compound belongs to a group of terpenoid compounds with a picrotoxane skeleton, similar to picrotoxinin, a known GABA receptor antagonist. [] Within this group, this compound, dihydrotutin, and tutin are analogs that primarily differ in their axial C4 substituents. [] this compound possesses a hydroxyisopropyl group at this position, while tutin has an isopropenyl group, and dihydrotutin falls in between. [] Studies on RDLac homo-oligomers revealed that tutin exhibited the most potent antagonistic activity, followed by dihydrotutin, with this compound being the least potent among the three. [] This structure-activity relationship suggests that the nature of the C4 substituent significantly influences the antagonistic potency of these picrotoxane-based compounds on GABA receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.